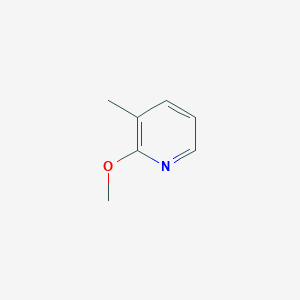

2-Methoxy-3-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-3-5-8-7(6)9-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGNYVVFWIWKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517864 | |

| Record name | 2-Methoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19230-59-2 | |

| Record name | 2-Methoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-3-methylpyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-3-methylpyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific arrangement of a methoxy and a methyl group on the pyridine ring imparts unique reactivity and properties, making it a valuable intermediate. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, physicochemical properties, synthesis methodologies, key applications in drug development, and essential safety protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of chemical research. This compound, also known as 2-methoxy-3-picoline, is unambiguously identified by its CAS (Chemical Abstracts Service) number.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 19230-59-2 | [1][2] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₉NO | [1][3] |

| Molecular Weight | 123.15 g/mol | [1][3] |

| Alternate Names | 2-Methoxy-3-picoline; Pyridine, 2-methoxy-3-methyl- |[1] |

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes | Source |

|---|---|---|---|

| Boiling Point | ~301.0 °C (Predicted) | Predicted values suggest low volatility under standard conditions. | [4] |

| Density | ~1.246 g/cm³ (Predicted) | Heavier than water. | [4] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | Prone to degradation in the presence of moisture. | [1] |

| Purity | Commercially available up to 98% | High purity is essential for use in multi-step synthesis to avoid side-product formation. |[3] |

Synthesis and Mechanistic Rationale

The synthesis of substituted pyridines like this compound often involves multi-step processes starting from more common precursors. A prevalent method is the methoxylation of a corresponding hydroxypyridine or chloropyridine.

General Synthesis Workflow: Williamson Ether Synthesis Approach

A common and logical approach for creating the 2-methoxy bond is a nucleophilic substitution reaction, such as the Williamson ether synthesis. This involves the reaction of a deprotonated 2-hydroxy-3-methylpyridine (the alkoxide) with a methylating agent.

Causality Behind Experimental Choices:

-

Precursor Selection : 2-Chloro-3-methylpyridine is a suitable starting material. The chloro group at the 2-position is activated towards nucleophilic aromatic substitution.

-

Reagent Choice : Sodium methoxide (NaOMe) in methanol is the ideal reagent. It serves as both the nucleophile (methoxide ion) and the solvent. Using methanol as the solvent helps to solubilize the reagents and drives the equilibrium towards the product.[5] Refluxing ensures sufficient thermal energy to overcome the activation barrier of the reaction.[5]

-

Work-up Procedure : A standard aqueous work-up is used to remove inorganic salts (like NaCl) and excess base. Extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) isolates the product from the aqueous phase. Subsequent drying and evaporation of the solvent yield the crude product, which can be purified by distillation.

// Nodes Start [label="Precursor:\n2-Chloro-3-methylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Vessel", shape=cylinder, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Crude Product:\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Distillation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Final [label="Final Product:\nPure this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label="Charge Precursor"]; Reaction -> Product [label="Aqueous Work-up &\nSolvent Extraction"]; Product -> Purification [label="Transfer for Purification"]; Purification -> Final [label="Collect Pure Fraction"];

// Reagents - using invisible nodes for positioning reagent_node [shape=plaintext, style=invis]; reagent_node -> Reaction [label="Add Reagents:\n- Sodium Methoxide (NaOMe)\n- Methanol (Solvent)\n- Apply Heat (Reflux)", dir=back]; } dot Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

Substituted pyridines are a cornerstone of medicinal chemistry. The methoxy group, in particular, is a prevalent feature in many approved drugs, where it can influence ligand-target binding, improve metabolic stability, and enhance physicochemical properties like solubility and cell permeability.[6] this compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).

Role as a Precursor for Proton Pump Inhibitors (PPIs)

One of the most significant applications of this chemical family is in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related disorders. For example, derivatives of this compound are critical for building the core structure of drugs like Rabeprazole.[7]

In the synthesis of Rabeprazole, a related compound, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, is condensed with 2-mercaptobenzimidazole.[7] The this compound scaffold provides the essential pyridine ring and the correct substitution pattern required for the final drug's biological activity. The synthesis of this key intermediate often begins with a precursor like 2,3-dimethyl-4-nitropyridine-N-oxide, which undergoes a series of transformations including methoxylation and chlorination.[8]

// Nodes A [label="this compound\nDerivative\n(e.g., 2-(chloromethyl)-4-methoxy-\n3-methylpyridine HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Second Core Structure\n(e.g., 2-Mercaptobenzimidazole)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Condensation Reaction", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="API Precursor", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Final API\n(e.g., Rabeprazole)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D [label="Forms Thioether Linkage"]; D -> E [label="Oxidation Step"]; } dot Caption: Role of pyridine intermediates in the synthesis of a proton pump inhibitor.

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical reagent. This compound is classified as a hazardous substance requiring careful handling.

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data sheets, this compound is an irritant.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

Self-Validating Protocol for Safe Handling:

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[9] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection : Use safety glasses with side shields or chemical goggles.[9]

-

Lab Coat : A standard lab coat is required to prevent skin contact.

-

-

Handling Precautions : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9] Keep the container tightly closed when not in use.

Storage and Disposal

-

Storage : Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[9] The recommended storage condition is sealed in a dry environment at room temperature.[1]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[9]

Conclusion

This compound, identified by CAS number 19230-59-2, is more than just a catalog chemical; it is a versatile and valuable intermediate for synthetic chemists, particularly in the pharmaceutical industry. Its utility is demonstrated in the synthesis of complex APIs, such as proton pump inhibitors. A thorough understanding of its properties, synthesis rationale, and handling requirements is essential for its safe and effective application in research and development. This guide provides the foundational knowledge to empower scientists to leverage the unique chemical attributes of this important pyridine derivative.

References

- Sunway Pharm Ltd. (n.d.). This compound - CAS:19230-59-2.

- ChemicalBook. (n.d.). This compound CAS#: 351410-38-3.

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

- LabSolutions. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound | 19230-59-2.

- Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.

- Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

- ResearchGate. (n.d.). 2‐Methoxy Pyridine.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

Sources

- 1. This compound - CAS:19230-59-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | 19230-59-2 [m.chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound CAS#: 351410-38-3 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 8. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Methoxy-3-methylpyridine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-methoxy-3-methylpyridine, a substituted pyridine derivative of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the requisite analytical methodologies. The guide emphasizes a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Beyond a mere recitation of procedures, this paper delves into the rationale behind experimental choices and data interpretation, ensuring a robust and validated structural assignment.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of modern chemistry, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of substituents on the pyridine ring dictates the molecule's chemical properties, biological activity, and potential applications. This compound, with its methoxy and methyl groups at the C2 and C3 positions, respectively, presents a unique electronic and steric profile. Accurate and unambiguous structural confirmation is the foundational step in any research and development endeavor involving this compound.

This guide will walk through a systematic process for confirming the molecular structure of this compound, beginning with an overview of the analytical workflow and followed by in-depth discussions of the primary spectroscopic techniques.

Logical Workflow for Structure Elucidation

The process of structure elucidation is a puzzle where each piece of analytical data provides crucial clues. A logical and efficient workflow is paramount to piecing together the final, correct structure.

Figure 1: A streamlined workflow for the structural elucidation of this compound, emphasizing a multi-spectroscopic approach.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₉NO), high-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass measurement, which in turn confirms the molecular formula.

Expected Mass Spectrum of this compound

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The nominal mass of this compound is 123.15 g/mol .[1][2] HRMS would provide a more precise mass, allowing for the unambiguous determination of the elemental formula.

-

Isotope Peaks: The presence of a ¹³C isotope will result in an M+1 peak with an intensity of approximately 7.7% relative to the molecular ion peak, consistent with the seven carbon atoms in the molecule.

Fragmentation Pattern Analysis

The fragmentation pattern in the mass spectrum provides valuable structural information by revealing stable fragments of the molecule.[3][4][5] For this compound, characteristic fragmentation pathways are anticipated:

-

Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from the methoxy group, leading to a fragment ion at m/z 108.

-

Loss of Formaldehyde (CH₂O): Another characteristic fragmentation is the loss of formaldehyde from the methoxy group, resulting in a fragment ion at m/z 93.

-

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although these pathways are often more complex.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 123 | [C₇H₉NO]⁺ | Molecular Ion (M⁺) |

| 108 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 93 | [M - CH₂O]⁺ | Loss of formaldehyde from the methoxy group. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electron ionization (EI) source.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of C₇H₉NO. Analyze the fragmentation pattern to identify characteristic losses.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Expected FTIR Spectrum of this compound

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.[8][9]

-

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹.[9][10]

-

C-H Stretching (Aliphatic): The methyl and methoxy groups will show C-H stretching vibrations in the 2850-3000 cm⁻¹ region.[11]

-

C=N and C=C Stretching (Pyridine Ring): The stretching vibrations of the C=N and C=C bonds within the pyridine ring will produce a series of sharp bands in the 1400-1600 cm⁻¹ region.[9]

-

C-O Stretching (Methoxy Group): A strong absorption band corresponding to the C-O stretching of the methoxy group is expected around 1250-1000 cm⁻¹.

-

C-H Bending: In-plane and out-of-plane C-H bending vibrations will be observed in the fingerprint region (below 1400 cm⁻¹).

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| 3000-2850 | C-H Stretch | Aliphatic (CH₃, OCH₃) |

| 1600-1400 | C=C & C=N Stretch | Pyridine Ring |

| 1250-1000 | C-O Stretch | Methoxy |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the liquid this compound sample directly onto the ATR crystal.

-

Instrumentation: Utilize an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[12] By analyzing the chemical shifts, coupling constants, and through-space correlations, the precise connectivity and spatial arrangement of atoms can be determined. For this compound, a suite of 1D and 2D NMR experiments is recommended.[13]

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number of different types of protons and their local electronic environments.

-

Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their chemical shifts and coupling patterns will be indicative of their positions relative to the nitrogen atom and the substituents.

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

-

Methyl Protons: The three protons of the methyl group will also appear as a singlet (as it is not coupled to any neighboring protons) in the upfield region, likely around δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

-

Aromatic Carbons: The five carbons of the pyridine ring will appear in the downfield region (typically δ 110-160 ppm). The carbon attached to the electron-donating methoxy group (C2) will be significantly shielded compared to the other ring carbons.

-

Methoxy Carbon: The carbon of the methoxy group will appear around δ 50-60 ppm.

-

Methyl Carbon: The carbon of the methyl group will appear in the upfield region, typically around δ 10-20 ppm.

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace the connectivity of the protons on the pyridine ring.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the assignment of the protonated carbons.[13]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It will be crucial for confirming the position of the methoxy and methyl groups by observing correlations from the methoxy and methyl protons to the carbons of the pyridine ring.[13]

Figure 2: A diagram illustrating the key expected HMBC correlations for this compound, which are crucial for confirming the substitution pattern.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire 1D ¹H and ¹³C spectra, followed by 2D COSY, HSQC, and HMBC experiments using standard pulse sequences.

-

Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the molecular structure based on the observed correlations.

Data Integration and Structure Confirmation

The final step in the structure elucidation process is the integration of all spectroscopic data to build a cohesive and self-validating picture of the molecule.

-

Molecular Formula: The HRMS data provides the definitive molecular formula (C₇H₉NO).

-

Functional Groups: The FTIR spectrum confirms the presence of the pyridine ring, methoxy group, and methyl group.

-

Connectivity and Isomer Confirmation: The NMR data, particularly the 2D experiments, provide the unambiguous connectivity of the atoms, confirming the 2-methoxy-3-methyl substitution pattern on the pyridine ring. The chemical shifts of the aromatic protons and carbons will be consistent with the electronic effects of the methoxy and methyl substituents.

By systematically acquiring and interpreting data from these orthogonal analytical techniques, the structure of this compound can be elucidated with a high degree of confidence, providing a solid foundation for any subsequent research or development activities.

References

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

-

AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (1995). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

-

PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Methoxy-3-methylpyrazine. PubChem. Retrieved from [Link]

-

ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

-

South African Chemical Institute. (n.d.). Molecular Structure, FT-IR, NMR (¹³C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Methoxy Pyridine. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from [Link]

-

Ventos. (n.d.). 2-METHOXY-3-METHYLPYRAZINE NATURAL EU BESTALLY. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound|19230-59-2. Retrieved from [Link]

-

MDPI. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N-oxides. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-METHOXY-3-METHYLPYRAZINE. Retrieved from [Link]

Sources

- 1. This compound - CAS:19230-59-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound|19230-59-2 - MOLBASE Encyclopedia [m.molbase.com]

- 3. scienceready.com.au [scienceready.com.au]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. cet-science.com [cet-science.com]

- 7. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-3-methylpyridine: Starting Materials and Strategic Route Selection

Abstract

2-Methoxy-3-methylpyridine is a pivotal heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other specialty chemicals. Its strategic importance necessitates a thorough understanding of the available synthetic routes, each originating from different starting materials and presenting a unique balance of efficiency, cost, and scalability. This guide provides an in-depth analysis of the primary synthetic strategies for this compound, offering a comparative overview to inform route selection for research, development, and manufacturing applications. We will explore the synthesis from three principal starting materials: 3-methylpyridine, 2-chloro-3-methylpyridine, and 2-amino-3-methylpyridine, detailing the underlying chemical principles and providing field-proven insights into process optimization.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry, and this compound is no exception. Its structural motif is a key component in a range of pharmaceuticals, where the methoxy and methyl groups play crucial roles in modulating biological activity, metabolic stability, and pharmacokinetic properties. The efficient and scalable synthesis of this intermediate is therefore a critical consideration in the broader drug development pipeline. The choice of starting material is the first and most fundamental decision in designing a synthetic route, directly impacting process economics, environmental footprint, and overall feasibility. This guide will dissect the most prevalent and industrially relevant pathways to this valuable compound.

Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be approached from several distinct starting points. Each route possesses inherent advantages and disadvantages, and the optimal choice often depends on the specific context of the synthesis, including scale, available resources, and purity requirements.

Route A: From 3-Methylpyridine via N-Oxidation

This classical approach leverages the reactivity of the pyridine N-oxide intermediate to facilitate the introduction of the methoxy group. The N-oxide functional group is a versatile handle in pyridine chemistry, altering the electron density of the ring and activating it for subsequent transformations.[1]

Logical Workflow:

Caption: Synthesis of this compound from 3-methylpyridine.

Expertise & Experience: The initial N-oxidation of 3-methylpyridine is a critical step. While various oxidizing agents can be employed, the use of catalysts like ruthenium trichloride (RuCl₃) with molecular oxygen offers a high-yield and environmentally conscious option.[2] Following N-oxidation, the introduction of the methoxy group can be achieved through various methods. A common strategy involves treatment with acetic anhydride to form an acetoxy intermediate, which is then displaced by a methoxide source.[2][3] This two-step sequence from the N-oxide is generally robust and high-yielding.

Trustworthiness: The intermediates in this pathway are well-characterized, and the reactions are typically high-yielding. The progress of both the N-oxidation and the subsequent substitution can be readily monitored by standard analytical techniques such as thin-layer chromatography (TLC) and gas chromatography (GC), ensuring process control.

Route B: Nucleophilic Substitution of 2-Chloro-3-methylpyridine

This is arguably the most direct and frequently employed route on an industrial scale. It relies on a straightforward nucleophilic aromatic substitution (SNAr) reaction, where the chloride at the 2-position is displaced by a methoxide anion.

Logical Workflow:

Caption: Synthesis of this compound from 2-chloro-3-methylpyridine.

Expertise & Experience: The success of this reaction hinges on the choice of solvent and the source of the methoxide. Sodium methoxide (NaOMe) is the most common reagent.[4] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or in methanol under pressure. The electron-withdrawing nature of the pyridine nitrogen facilitates the nucleophilic attack at the 2-position. The primary challenge in this route often lies in the synthesis of the 2-chloro-3-methylpyridine starting material itself, which can be produced from 3-methylpyridine through various chlorination procedures.

Trustworthiness: This single-step conversion is highly efficient and generally proceeds to completion with high selectivity. The product can often be isolated in high purity by simple distillation or crystallization. The main impurity to monitor for is the starting material, 2-chloro-3-methylpyridine.

Route C: From 2-Amino-3-methylpyridine

This pathway involves the replacement of an amino group with a methoxy group, typically via a diazotization reaction. While less common than the other routes for this specific molecule, it remains a viable option, particularly if 2-amino-3-methylpyridine is a readily available starting material.[5]

Logical Workflow:

Caption: Synthesis of this compound from 2-amino-3-methylpyridine.

Expertise & Experience: The key to this route is the careful control of the diazotization step. The reaction is typically carried out at low temperatures to prevent the premature decomposition of the diazonium salt intermediate. The subsequent reaction with methanol to introduce the methoxy group may require heating. While this method is a staple in aromatic chemistry, yields can sometimes be variable, and the reaction may be accompanied by side products.

Trustworthiness: The stability of the diazonium intermediate is a critical control point. In-process monitoring of the reaction is essential to ensure complete conversion and minimize the formation of impurities. The potential for the formation of phenolic byproducts (from reaction with water) should be considered.

Comparative Data and Protocol Summaries

| Starting Material | Key Transformation(s) | Typical Yield | Advantages | Disadvantages |

| 3-Methylpyridine | N-Oxidation, Rearrangement/Substitution | 70-85% (overall) | Readily available starting material. | Multi-step process. |

| 2-Chloro-3-methylpyridine | Nucleophilic Aromatic Substitution | >90% | High-yielding, single step. | Starting material may be more expensive. |

| 2-Amino-3-methylpyridine | Diazotization, Methanolysis | 50-70% | Utilizes a different class of starting material. | Potentially lower yields, sensitive intermediates. |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Methylpyridine N-oxide

This protocol is adapted from established procedures for the deoxygenation and rearrangement of pyridine N-oxides.[6]

Step 1: Synthesis of 3-Methylpyridine N-oxide

-

To a solution of 3-methylpyridine (1 equivalent) in a suitable solvent such as dichloromethane, add a catalytic amount of RuCl₃·3H₂O (e.g., 5 mol%).[2]

-

Bubble oxygen through the reaction mixture at room temperature for 8-12 hours, monitoring the reaction by TLC.

-

Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude N-oxide, which can be purified by column chromatography.

Step 2: Conversion to this compound

-

Under a nitrogen atmosphere, dissolve 3-methoxy-2-methylpyridine 1-oxide (1 equivalent) in chloroform and cool to 0°C.[6]

-

Add phosphorus trichloride (3 equivalents) dropwise, maintaining the temperature below 10°C.[6]

-

After the addition, allow the mixture to warm to room temperature and then reflux for 1 hour.[6]

-

Cool the reaction mixture and carefully pour it into a mixture of ice and water.

-

Adjust the pH to >12 with concentrated sodium hydroxide solution, keeping the mixture cold.

-

Extract the aqueous phase with chloroform, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of this compound from 2-Chloro-3-methylpyridine

This protocol is a representative example of a nucleophilic aromatic substitution reaction.[7]

-

To a solution of sodium methoxide (1.1-1.5 equivalents) in dry methanol in a sealed reaction vessel, add 2-chloro-3-methylpyridine (1 equivalent).

-

Heat the reaction mixture at a specified temperature (e.g., 100-150°C) for several hours, monitoring the reaction progress by GC.

-

After cooling to room temperature, carefully neutralize the excess sodium methoxide with an acid (e.g., acetic acid).

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by vacuum distillation.

Conclusion and Future Outlook

The synthesis of this compound is a well-established field with several reliable and scalable routes. The choice of starting material is a strategic decision that should be guided by factors such as cost, availability, and the desired scale of production. For large-scale industrial synthesis, the nucleophilic substitution of 2-chloro-3-methylpyridine is often the most economically viable option due to its high yield and process simplicity. However, the route from 3-methylpyridine via the N-oxide remains a valuable and flexible alternative, particularly in a research and development setting. As the demand for novel pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of key intermediates like this compound will remain an active area of research.

References

- A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company.

-

Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Eureka | Patsnap. Available at: [Link]

- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.

-

Synthesis of 3-methoxy-2-methylpyridine. PrepChem.com. Available at: [Link]

- Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.

-

Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). SciSpace. Available at: [Link]

-

CCVI.-The Action of Sodium Methoxide on 2 : 3 : 4 : 5-Tetrachloropyridine. Part II. RSC Publishing. Available at: [Link]

-

In focus: 2-Amino-3-methylpyridine. ExSyn. Available at: [Link]

Sources

- 1. This compound 1-oxide|CAS 19230-60-5 [benchchem.com]

- 2. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 3. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 4. CCVI.—The action of sodium methoxide on 2 : 3 : 4 : 5-tetrachloropyridine. Part II - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 5. exsyncorp.com [exsyncorp.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-Chloro-3-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 2-Methoxy-3-methylpyridine for Advanced Research and Development

This guide provides an in-depth exploration of 2-methoxy-3-methylpyridine, a pivotal heterocyclic intermediate in contemporary organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and professionals in drug discovery, this document synthesizes critical technical data, field-proven insights, and practical methodologies to facilitate its effective application.

Core Identification and Nomenclature

IUPAC Name: this compound

Synonyms:

-

2-Methoxy-3-picoline

-

3-Methyl-2-methoxypyridine

Chemical Abstracts Service (CAS) Number: 19230-59-2

Molecular Formula: C₇H₉NO

Molecular Weight: 123.15 g/mol

Chemical Structure:

Synthesis Protocol: A Reliable and Scalable Approach

The synthesis of this compound is most commonly and efficiently achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluoro-3-methylpyridine, with a methoxide source. This method is favored for its high yield and operational simplicity.

Experimental Workflow: Synthesis of this compound

The following diagram outlines the standard laboratory procedure for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

2-Fluoro-3-methylpyridine

-

Sodium methoxide (28% solution in methanol)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 2-fluoro-3-methylpyridine (1 equivalent) in a round-bottom flask, add a 28% methanol solution of sodium methoxide (approximately 1.9 equivalents).

-

Reaction Execution: Stir the reaction mixture under reflux conditions for 15 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the reaction, followed by neutralization with a suitable acid (e.g., dilute HCl) to a neutral pH.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both the pyridine ring and the methoxy substituent. The pyridine nitrogen imparts basicity to the molecule, while the electron-donating methoxy group activates the ring towards electrophilic aromatic substitution.

The primary mode of reactivity for this compound in synthetic applications is electrophilic aromatic substitution. The methoxy group at the 2-position directs incoming electrophiles to the 3- and 5-positions of the pyridine ring. This directive effect is a consequence of the resonance stabilization of the intermediates formed during the substitution process.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of pharmaceutical compounds. Its utility is particularly pronounced in the construction of substituted pyridine cores, which are prevalent in many biologically active molecules.

One of the most notable applications of this compound is as a key intermediate in the synthesis of proton pump inhibitors (PPIs).

| Target Compound | Therapeutic Class | Role of this compound |

| Rabeprazole | Proton Pump Inhibitor | Serves as a precursor to the 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine intermediate, which is then coupled with 2-mercaptobenzimidazole. |

Spectroscopic Characterization

The following data provides a reference for the spectroscopic identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ (ppm) ~8.0-8.2 (d, 1H): Pyridine ring proton at the 6-position.

-

δ (ppm) ~7.0-7.2 (t, 1H): Pyridine ring proton at the 5-position.

-

δ (ppm) ~6.7-6.9 (d, 1H): Pyridine ring proton at the 4-position.

-

δ (ppm) ~3.9 (s, 3H): Methoxy group protons (-OCH₃).

-

δ (ppm) ~2.2 (s, 3H): Methyl group protons (-CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ (ppm) ~163-165: Carbon at the 2-position (attached to the methoxy group).

-

δ (ppm) ~145-147: Carbon at the 6-position.

-

δ (ppm) ~137-139: Carbon at the 4-position.

-

δ (ppm) ~123-125: Carbon at the 3-position (attached to the methyl group).

-

δ (ppm) ~115-117: Carbon at the 5-position.

-

δ (ppm) ~52-54: Methoxy carbon (-OCH₃).

-

δ (ppm) ~16-18: Methyl carbon (-CH₃).

IR (Infrared) Spectroscopy:

-

~3050-3100 cm⁻¹: C-H stretching (aromatic).

-

~2950-3000 cm⁻¹: C-H stretching (aliphatic).

-

~1580-1610 cm⁻¹: C=C and C=N stretching (pyridine ring).

-

~1250-1300 cm⁻¹: C-O stretching (aryl ether).

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): m/z = 123.

-

Key Fragmentation Peaks: m/z = 108 (loss of -CH₃), m/z = 92 (loss of -OCH₃).

Safety and Handling

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep container tightly closed.

References

-

PubChem. this compound.[Link]

- Google Patents.Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-3-methylpyridine

Introduction

2-Methoxy-3-methylpyridine, a substituted pyridine derivative, holds significant interest for researchers in medicinal chemistry and drug development. Its structural motif is a key component in various pharmacologically active compounds. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and quality control. This guide provides a comprehensive overview of the known characteristics of this compound and outlines detailed, field-proven methodologies for the experimental determination of its core physical and spectral properties. While extensive experimental data for this specific molecule is not widely published, this guide equips researchers with the necessary protocols to generate this critical information in their own laboratories.

Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 2-Methoxy-3-picoline | N/A |

| CAS Number | 19230-59-2 | [1][2][3] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

Safety & Handling

As a substituted pyridine, this compound should be handled with appropriate care in a laboratory setting. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physicochemical Properties: A Framework for Experimental Determination

Due to the limited availability of experimentally verified data, this section focuses on the established protocols for determining the key physicochemical properties of this compound. For comparative purposes, experimental data for the closely related compound, 2-Methoxypyridine (CAS: 1628-89-3), is provided where available.

Boiling Point

The boiling point is a critical parameter for purification by distillation and for assessing the volatility of a compound.

Experimental Protocol: Micro-Boiling Point Determination

This method is ideal for small sample quantities.

-

Sample Preparation: Place a small amount (100-200 µL) of this compound into a small-diameter test tube (Durham tube).

-

Capillary Inversion: Insert a sealed-end capillary tube, open-end down, into the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream is observed.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Caption: Workflow for micro-boiling point determination.

Comparative Data: 2-Methoxypyridine

-

Boiling Point: 142-143 °C

Density

Density is a fundamental physical property useful for compound identification and for calculations in formulation and synthesis.

Experimental Protocol: Density Determination using a Pycnometer

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring there are no air bubbles. Weigh the filled pycnometer.

-

Calculation:

-

Mass of sample = (Mass of filled pycnometer) - (Mass of empty pycnometer)

-

Density = Mass of sample / Volume of pycnometer

-

Caption: Steps for density measurement using a pycnometer.

Comparative Data: 2-Methoxypyridine

-

Density: 1.038 g/mL at 25 °C

Solubility

Understanding the solubility of this compound in various solvents is crucial for reaction setup, extraction, and purification processes.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: To approximately 1 mL of each solvent in a separate test tube, add a small amount (e.g., 10 mg) of this compound.

-

Observation: Agitate the mixture and observe if the solid dissolves completely.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Comparative Information: Pyridine Derivatives

Pyridine and its simple derivatives are generally soluble in a wide range of organic solvents. Their solubility in water can vary depending on the nature of the substituents.

Spectroscopic Characterization

Spectroscopic data provides a unique fingerprint of a molecule, essential for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Key features to analyze include chemical shifts (δ), integration (number of protons), and splitting patterns (multiplicity).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. The number of signals indicates the number of unique carbon environments. Chemical shifts provide information about the electronic environment of each carbon.

Expected ¹H NMR Spectral Features for this compound:

-

A singlet for the methoxy (-OCH₃) protons.

-

A singlet for the methyl (-CH₃) protons on the pyridine ring.

-

Three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, with characteristic coupling patterns.

Expected ¹³C NMR Spectral Features for this compound:

-

A signal for the methoxy carbon.

-

A signal for the methyl carbon.

-

Five distinct signals in the aromatic region for the five carbons of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands for this compound:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-O stretching (methoxy group): ~1000-1300 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected.

Expected Mass Spectrum Features for this compound:

-

Molecular Ion Peak (M⁺): A peak at m/z = 123, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of a methyl group (M-15), a methoxy group (M-31), and other fragments typical of substituted pyridines.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the physical properties of this compound. While a complete set of experimentally verified data is not currently available in the public domain, the protocols outlined herein represent standard, robust methods for generating this essential information. By following these procedures, researchers can confidently characterize this important heterocyclic compound, enabling its effective use in drug discovery and development programs.

References

-

Tetrahedron. (n.d.). 19230-59-2 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-methoxy-. Retrieved from [Link]

Sources

Solubility data for 2-Methoxy-3-methylpyridine

An In-Depth Technical Guide to the Solubility of 2-Methoxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any compound intended for pharmaceutical or chemical applications, a thorough understanding of its solubility is paramount. Solubility dictates how a compound can be formulated, its absorption and distribution characteristics in vivo, and its behavior in various assay systems.[1][2][3][4] Low aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability and complicating in vitro testing.[3][4][5][6]

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It is designed for the senior application scientist who requires not just data, but a deep understanding of the principles and methodologies that produce reliable and reproducible solubility measurements. We will explore the key physicochemical drivers of solubility and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessments.

Physicochemical Profile and Its Influence on Solubility

The solubility of a molecule is intrinsically linked to its physicochemical properties.[1] The structure of this compound, with its pyridine ring, methoxy group, and methyl group, creates a specific balance of polarity, hydrogen bonding capability, and ionizability that governs its interaction with various solvents.

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₇H₉NO | [7] | Provides the basis for molecular weight. |

| Molecular Weight | 123.15 g/mol | [7] | Higher molecular weight can sometimes correlate with lower solubility. |

| CAS Number | 19230-59-2 | [7][8][9] | Unique identifier for the compound. |

| Appearance | Colorless to light yellow liquid | [8] | The physical state at room temperature indicates that crystal lattice energy will not be a barrier to dissolution, unlike a high-melting-point solid. |

| Boiling Point | 40 °C @ 3 Torr | [8] | Indicates volatility. |

| Predicted pKa | 3.69 ± 0.10 | [8] | This is a critical parameter. The pyridine nitrogen is basic and will be protonated at pH values below the pKa. This ionization will dramatically increase aqueous solubility in acidic conditions. |

| Predicted Density | 1.001 ± 0.06 g/cm³ | [8] | Useful for solution preparation calculations. |

The most telling property here is the predicted pKa of 3.69 .[8] This value suggests that this compound is a weak base. In aqueous solutions with a pH below ~3.7, the pyridine nitrogen will be predominantly protonated, forming a cationic salt. This salt form will be significantly more polar and thus more soluble in water than the neutral form, which predominates at physiological pH (7.4) and higher. This pH-dependent solubility is a key consideration for any experimental design or formulation effort.

Caption: pH-dependent equilibrium of this compound.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Before proceeding to experimental protocols, it is essential to understand the two primary types of solubility measurements used in drug discovery and development.[1][10]

-

Thermodynamic Solubility (or Equilibrium Solubility) is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can dissolve in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[3][11] This measurement is typically performed by agitating an excess of the solid compound in the solvent for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][11] It is the gold standard for formulation and biopharmaceutical classification.[3][4][11]

-

Kinetic Solubility is a high-throughput measurement used in early drug discovery to quickly assess the solubility of many compounds.[1][5][6] In this method, a concentrated stock solution of the compound (usually in DMSO) is added to an aqueous buffer.[2][5][6] The concentration at which precipitation first occurs is determined, often by methods like nephelometry (light scattering).[1][5] This is not a true equilibrium measurement and often overestimates the thermodynamic solubility, but it is invaluable for rapid compound screening and identifying potential liabilities early on.[1]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of this compound. It is designed to be a self-validating system by ensuring equilibrium is reached and by using a robust analytical endpoint. This method is based on guidelines from various regulatory and scientific bodies.[3][12][13][14]

Objective: To determine the maximum equilibrium concentration of this compound in a specified solvent system at a controlled temperature.

Materials:

-

This compound

-

Glass vials (e.g., 1.5 mL or 4 mL)

-

Thermomixer or orbital shaker with temperature control

-

Calibrated pH meter

-

Buffer solutions (e.g., 0.1 M Phosphate Buffer pH 7.4, 0.1 M Acetate Buffer pH 4.5, 0.1 N HCl pH 1.2)

-

Organic solvents (e.g., Ethanol, Methanol, Acetonitrile, Toluene)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Procedure:

-

Preparation of Solutions:

-

Prepare the desired aqueous buffer systems. According to WHO and BCS guidelines, for aqueous solubility, testing should be performed at a minimum of three pH values across the range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8).[13] The temperature should be maintained at 37 ± 1 °C for biopharmaceutical relevance.[13]

-

For organic solvents, use high-purity, HPLC-grade solvents.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a glass vial. "Excess" is critical; you must ensure undissolved solid remains at the end of the experiment to confirm saturation. A good starting point is to add approximately 1-2 mg of the compound to 1 mL of the solvent.[11]

-

Add the chosen solvent (e.g., 1 mL of pH 7.4 buffer) to the vial.

-

Prepare each condition in triplicate to assess variability.[13]

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker/thermomixer set to a consistent temperature (e.g., 25 °C for general data or 37 °C for biopharmaceutical data) and agitation (e.g., 700 rpm).[11]

-

Causality: Agitation is necessary to increase the surface area of the solute interacting with the solvent, accelerating the approach to equilibrium.

-

Allow the mixture to shake for at least 24 hours.[11] To ensure equilibrium has been reached (a self-validating step), samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between the later time points.

-

-

Sample Separation:

-

After equilibration, visually confirm that excess solid remains.

-

Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. The preferred method is centrifugation followed by filtration of the supernatant.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean analysis vial.

-

Causality: Filtration removes any fine particulates that did not pellet during centrifugation, ensuring only the dissolved compound is measured.

-

-

Quantification:

Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol outlines a rapid, high-throughput method suitable for early-stage discovery, where speed is more critical than absolute accuracy.[1]

Objective: To rapidly estimate the solubility of this compound by identifying the concentration at which it precipitates from an aqueous buffer when added from a DMSO stock.

Materials:

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Clear 96-well or 384-well microtiter plates

-

Acoustic liquid handler or multichannel pipettes

-

Plate reader with nephelometry (light scattering) capability[5]

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[6] Ensure the compound is fully dissolved.

-

-

Plate Setup:

-

Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Causality: This "DMSO-first" addition minimizes the time the compound is exposed to the aqueous buffer at super-saturated concentrations before mixing.

-

-

Addition of Aqueous Buffer:

-

Rapidly add the aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its solubilizing effect.[2]

-

Mix the plate thoroughly.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period, typically 1-2 hours.

-

Measure the light scattering in each well using a nephelometer.[1] Wells containing precipitated compound will scatter light, giving a higher signal.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer + DMSO).

-

Caption: High-throughput kinetic solubility assay workflow.

Conclusion

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

University of Toronto. Experiment: Solubility of Organic & Inorganic Compounds.

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

protocols.io. In-vitro Thermodynamic Solubility.

-

Faculty of Science, Tanta University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Domainex. Thermodynamic Solubility Assay.

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

-

Scribd. Procedure For Determining Solubility of Organic Compounds.

-

BioDuro. ADME Solubility Assay.

-

ChemicalBook. This compound CAS#: 351410-38-3.

-

Pharmaguideline. Determination of Solubility in Pharmaceuticals.

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Evotec. Thermodynamic Solubility Assay.

-

The Good Scents Company. 2-methoxy-3-methyl pyrazine, 2847-30-5.

-

University of British Columbia. Solubility of Organic Compounds.

-

University of Huddersfield Research Portal. Solubility Determinations for Pharmaceutical API.

-

ResearchGate. Any official guideline to conduct solubility studies?.

-

LabSolutions. This compound.

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.

-

USP-NF. <1236> Solubility Measurements.

-

Ernesto Ventós, S.A. 2-METHOXY-3-METHYLPYRAZINE NATURAL EU BESTALLY.

-

ChemicalBook. This compound | 19230-59-2.

-

Sigma-Aldrich. 2-Methoxypyridine 98%.

-

PubChem. 2-Methoxypyridine.

-

PubChem. 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine.

-

PubChem. 2-Methoxy-3-methylpyrazine.

-

precisionFDA. 2-METHOXY-3-METHYLPYRAZINE.

-

BLD Pharm. 19230-59-2|this compound.

-

Sunway Pharm Ltd. This compound - CAS:19230-59-2.

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. evotec.com [evotec.com]

- 4. pure.hud.ac.uk [pure.hud.ac.uk]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. This compound - CAS:19230-59-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound | 19230-59-2 [m.chemicalbook.com]

- 9. 19230-59-2|this compound|BLD Pharm [bldpharm.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. who.int [who.int]

- 14. Solubility Measurements | USP-NF [uspnf.com]

2-Methoxy-3-methylpyridine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-Methoxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding the chemical stability and proper handling of this compound is paramount to ensuring experimental reproducibility, product purity, and safety. This guide provides a comprehensive overview of its physicochemical properties, potential degradation pathways, and scientifically grounded protocols for its storage and stability assessment.

A foundational understanding of the molecule's physical and chemical characteristics is essential for its appropriate handling. This compound is a colorless to light yellow liquid.[1] Its core structure consists of a pyridine ring substituted with a methoxy group at the 2-position and a methyl group at the 3-position.

Table 1: Key

| Property | Value | Source(s) |

| CAS Number | 19230-59-2 | [1][2] |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 128 - 129 °C | |

| Density | 0.943 g/cm³ at 25 °C | |

| pKa | 3.69 ± 0.10 (Predicted) | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Chemical Stability and Potential Degradation Pathways

While safety data sheets state that this compound is chemically stable under standard ambient conditions (room temperature), it is crucial for drug development professionals to understand its potential liabilities under stress conditions.[3] The pyridine scaffold, while aromatic, possesses unique electronic properties due to the nitrogen heteroatom, making it susceptible to specific degradation pathways. The presence of methoxy and methyl substituents further influences its reactivity.

Based on the known chemistry of pyridine and its derivatives, several degradation pathways can be postulated:

-

N-Oxidation: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, especially in the presence of peroxides or other oxidizing agents, leading to the formation of the corresponding N-oxide. This is a common metabolic and degradation route for many pyridine-containing pharmaceuticals.

-

Oxidation of the Methyl Group: The benzylic-like methyl group can be oxidized to a hydroxymethyl, formyl, or ultimately a carboxylic acid group.

-

O-Demethylation: The methoxy group can undergo cleavage (hydrolysis) under acidic or thermal stress to yield 3-methyl-2-pyridone. This transformation can significantly alter the molecule's physicochemical properties, including its solubility and hydrogen bonding capacity.

-

Ring Opening: Under harsh conditions, such as exposure to highly reactive radical species, the aromatic pyridine ring itself may be cleaved.[4] Studies on the microbial degradation of related compounds like 2-methylpyridine show ring cleavage as a key step.[5][6]

These potential transformations underscore the importance of controlled storage to prevent the formation of impurities that could compromise downstream synthetic steps or the integrity of a final product.

Caption: Recommended workflow for safe storage and handling.

Summary of Storage Conditions:

| Parameter | Recommendation | Rationale |

| Location | A cool, dry, and well-ventilated area. [7][8]Store in a cabinet approved for flammable liquids. | To minimize thermal and hydrolytic degradation and prevent vapor accumulation. |

| Container | Tightly-closed, properly labeled original container. [8]Amber glass is recommended to protect from light. | To prevent contamination, moisture ingress, air exposure, and photodecomposition. |

| Incompatibilities | Segregate from strong oxidizing agents and strong acids. [7] | To prevent vigorous and potentially hazardous reactions. |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. [9][10] | The compound is a flammable liquid. [3] |

Experimental Protocol: Forced Degradation Study

To proactively identify potential degradants and establish a stability-indicating analytical method, a forced degradation study is indispensable. This protocol provides a systematic approach to evaluating the intrinsic stability of this compound. [11]

Sources

- 1. This compound | 19230-59-2 [m.chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. AGU Fall Meeting 2020 [agu.confex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-3-methylpyridine

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxy-3-methylpyridine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the underlying principles of spectral interpretation, and provides detailed experimental protocols.

Introduction

This compound is a substituted pyridine derivative with significant applications in organic synthesis and medicinal chemistry. Accurate and unambiguous characterization of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. Spectroscopic techniques, including NMR, IR, and MS, provide a powerful toolkit for elucidating the molecular structure and confirming the identity and purity of this compound. This guide offers a detailed exploration of its spectroscopic signature.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the methyl and methoxy group protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet of doublets | 1H | H-6 |

| ~7.30 | Doublet of doublets | 1H | H-4 |

| ~6.90 | Triplet | 1H | H-5 |

| ~3.95 | Singlet | 3H | OCH₃ |

| ~2.25 | Singlet | 3H | Ar-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 6.90-7.90 ppm): The pyridine ring protons appear in this region. The electron-withdrawing nitrogen atom and the electron-donating methoxy group influence their chemical shifts. The H-6 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.

-

Methoxy Group (δ ~3.95 ppm): The three equivalent protons of the methoxy group will appear as a sharp singlet. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.

-

Methyl Group (δ ~2.25 ppm): The protons of the methyl group at the C-3 position will also produce a singlet, typically in the upfield region of the aromatic spectrum.

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C-2 |

| ~145 | C-6 |

| ~138 | C-4 |

| ~125 | C-3 |

| ~120 | C-5 |

| ~53 | OCH₃ |

| ~18 | Ar-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (δ 120-162 ppm): The five carbon atoms of the pyridine ring will resonate in this region. The carbon atom attached to the electronegative oxygen of the methoxy group (C-2) is expected to be the most downfield. The chemical shifts of the other ring carbons are influenced by the positions of the substituents.[1][2]

-

Methoxy Carbon (δ ~53 ppm): The carbon of the methoxy group appears at a characteristic chemical shift.

-

Methyl Carbon (δ ~18 ppm): The methyl carbon is expected to be the most upfield signal in the spectrum.

Infrared (IR) Spectroscopy